Antischistosomal Potency of Nitroquinoxaline Derivatives: A Head-to-Head Comparison
A comparative analysis of quinoxaline derivatives against *Schistosoma mansoni* revealed that a specific nitroquinoxaline analog (compound 29) demonstrated significantly higher potency than a closely related non-nitrated quinoxaline. The nitroquinoxaline inhibited newly transformed schistosomula (NTS) by >70% at a concentration of 0.1 µM, a level of activity not observed for the non-nitrated quinoxaline analog (MMV007204) in the same assay [1]. This data underscores that the nitro group is a critical determinant for achieving potent in vitro activity in this series.
| Evidence Dimension | In vitro potency against S. mansoni NTS |
|---|---|
| Target Compound Data | Nitroquinoxaline analog 29: >70% activity at 0.1 µM [1] |
| Comparator Or Baseline | Quinoxaline analog MMV007204: >70% activity at 10 µM [1] |
| Quantified Difference | ~100-fold greater potency for the nitro-substituted derivative |
| Conditions | Newly transformed schistosomula (NTS) assay in vitro [1] |
Why This Matters
This establishes the 6-nitroquinoxaline scaffold as a privileged chemotype for developing potent antiparasitic leads, directly impacting compound selection in medicinal chemistry programs targeting schistosomiasis.
- [1] Padalino, G., et al. (2021). Activities of Quinoxaline, Nitroquinoxaline, and [1,2,4]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. *Antimicrobial Agents and Chemotherapy*, 65(4), e01370-20. View Source
